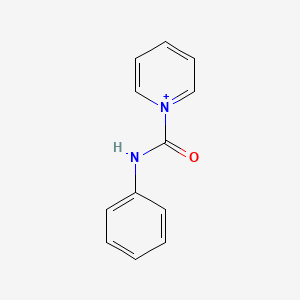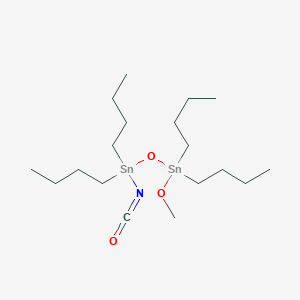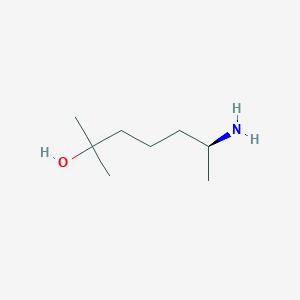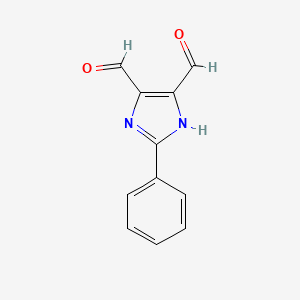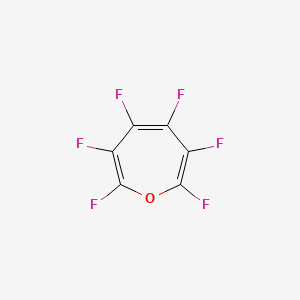
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-chloro-3-phenylpropane under controlled conditions to form the phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine and the corresponding alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide and the corresponding ketone or aldehyde.
Reduction: Triphenylphosphine and the corresponding alcohol.
Substitution: Various phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials where phosphonium salts are required.
Mécanisme D'action
The mechanism of action of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride involves the formation of a phosphonium ylide, which can then react with various electrophiles. The phosphonium ylide is stabilized by the resonance structure, allowing it to participate in nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
(3-Chloro-1-propyl)benzene: A precursor used in the synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride.
Uniqueness
This compound is unique due to its ability to form stable phosphonium ylides, which are valuable intermediates in organic synthesis. Its structure allows for versatile reactivity, making it a useful compound in various chemical transformations.
Propriétés
Numéro CAS |
137516-55-3 |
|---|---|
Formule moléculaire |
C27H26ClOP |
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
(1-hydroxy-3-phenylpropyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c28-27(22-21-23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
Clé InChI |
QWQGUJMNYHISKH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCC(O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
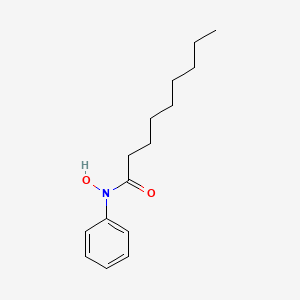
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
